molecular formula C12H12ClN3 B8287373 N4-allyl-2-chloroquinoline-3,4-diamine

N4-allyl-2-chloroquinoline-3,4-diamine

Cat. No. B8287373
M. Wt: 233.69 g/mol
InChI Key: ZHGMTFGNRVRJHW-UHFFFAOYSA-N
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Patent
US07915281B2

Procedure details

An aqueous solution (200 mL) of potassium carbonate (55.3 g, 400 mmol) and sodium dithionate (62.7 g, 360 mmol) was added dropwise over 30 minutes to a mixture of N-allyl-2-chloro-3-nitroquinolin-4-amine (21.0 g, 79.9 mmol) and ethyl viologen dibromide (1.80 g, 4.80 mmol) in dichloromethane (320 mL) and water (40 mL) under a nitrogen atmosphere. The dark blue-green mixture was stirred rapidly and was heated at reflux overnight. The mixture was transferred to a separatory funnel and the layers were separated. The aqueous layer was extracted with dichloromethane. The combined organic layers were filtered through CELITE filter agent, dried over magnesium sulfate, filtered, and concentrated to a dark oil. The crude product was purified by suction filter chromatography (silica gel, gradient elution from 3:1 to 1:3 hexanes/ethyl acetate, then 4:1 dichloromethane/ethyl acetate) to afford pure product N4-allyl-2-chloroquinoline-3,4-diamine (12.06 g) along with some impure product (3.10 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
Name
N-allyl-2-chloro-3-nitroquinolin-4-amine
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].S(S([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[CH2:17]([NH:20][C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:24]=[C:23]([Cl:31])[C:22]=1[N+:32]([O-])=O)[CH:18]=[CH2:19]>ClCCl.O.CC[N+]1C=CC(C2C=C[N+](CC)=CC=2)=CC=1.[Br-].[Br-]>[CH2:17]([NH:20][C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:24]=[C:23]([Cl:31])[C:22]=1[NH2:32])[CH:18]=[CH2:19] |f:0.1.2,3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
62.7 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
Name
N-allyl-2-chloro-3-nitroquinolin-4-amine
Quantity
21 g
Type
reactant
Smiles
C(C=C)NC1=C(C(=NC2=CC=CC=C12)Cl)[N+](=O)[O-]
Name
Quantity
320 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
1.8 g
Type
catalyst
Smiles
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-]

Conditions

Stirring
Type
CUSTOM
Details
The dark blue-green mixture was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
FILTRATION
Type
FILTRATION
Details
The combined organic layers were filtered through CELITE
FILTRATION
Type
FILTRATION
Details
filter agent
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by suction
FILTRATION
Type
FILTRATION
Details
filter chromatography (
WASH
Type
WASH
Details
silica gel, gradient elution from 3:1 to 1:3 hexanes/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC1=C(C(=NC2=CC=CC=C12)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.06 g
YIELD: CALCULATEDPERCENTYIELD 64.6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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